molecular formula C11H11N5 B1490404 1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098091-97-3

1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1490404
CAS No.: 2098091-97-3
M. Wt: 213.24 g/mol
InChI Key: MSRYVTKSWUJUSX-UHFFFAOYSA-N
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Description

1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C11H11N5 and its molecular weight is 213.24 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to various biochemical effects.

Cellular Effects

The effects of this compound on cells are diverse. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate oxidative stress levels in cells by interacting with reactive oxygen species (ROS) and influencing the activity of antioxidant enzymes . These interactions can lead to changes in cellular processes such as apoptosis, proliferation, and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with acetylcholinesterase results in the inhibition of this enzyme, affecting neurotransmission . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular stress responses and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced antioxidant activity and neuroprotection . At higher doses, it can lead to toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and cellular metabolism . These interactions can affect metabolic flux and the levels of metabolites, leading to changes in cellular energy balance and redox status.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall bioavailability and efficacy in biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with specific biomolecules and its role in cellular processes.

Properties

IUPAC Name

1-ethyl-6-pyrazin-2-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-2-15-5-6-16-11(15)7-9(14-16)10-8-12-3-4-13-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRYVTKSWUJUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=CC(=N2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.